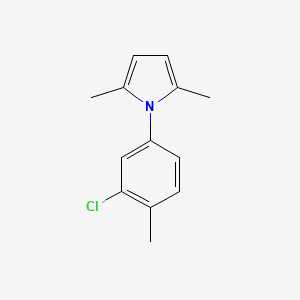
1-(3-Chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(3-Chloro-4-methylphenyl)urea” is a related compound with the molecular formula C8H9ClN2O . It has an average mass of 184.623 Da and a monoisotopic mass of 184.040344 Da .
Synthesis Analysis
A new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo .Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-4-methylphenyl)urea” consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Chloro-4-methylphenyl)urea” include a molecular formula of C8H9ClN2O, an average mass of 184.623 Da, and a monoisotopic mass of 184.040344 Da .Mechanism of Action
Target of Action
Compounds with similar structures, such as “3-chloro-4-methylphenyl isocyanate”, are known to contain an isocyanate group . This group is often involved in reactions with amines and alcohols, forming urea and urethane bonds, respectively . These reactions are fundamental in the synthesis of various polymers and bioactive molecules .
Mode of Action
A compound with a similar structure, “1-(3-chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone”, is suggested to interfere appreciably with photosynthesis . It almost completely inhibited the fixation of labeled carbon dioxide by leaf disks of various plants at a concentration of 10-4 M .
Biochemical Pathways
Based on the mode of action of a similar compound, it can be inferred that it may affect the photosynthetic pathway . This pathway is crucial for the survival of plants as it is responsible for converting light energy into chemical energy, which is used to fuel the plant’s activities .
Result of Action
A compound with a similar structure, “1-(3-chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone”, was found to inhibit photosynthesis, which could lead to a decrease in plant growth and productivity .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as light exposure . For instance, “1-(3-chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone” was found to be more toxic when plants received light after application of the herbicide, compared with those held in the dark .
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN/c1-9-4-7-12(8-13(9)14)15-10(2)5-6-11(15)3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHLZNDWJYOVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC=C2C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

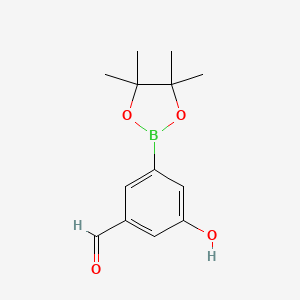
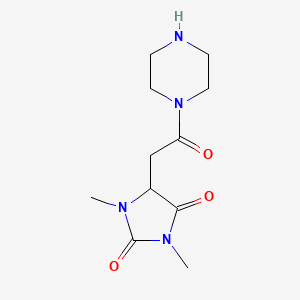


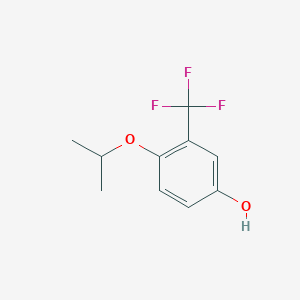

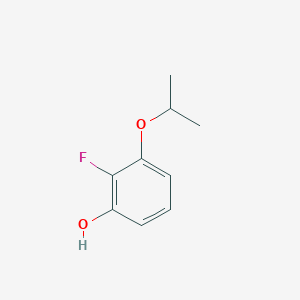
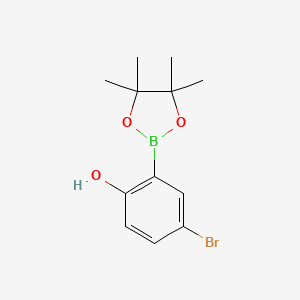
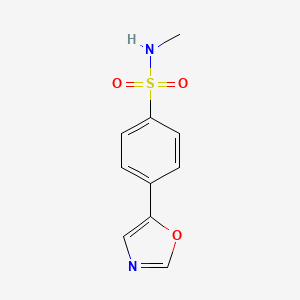

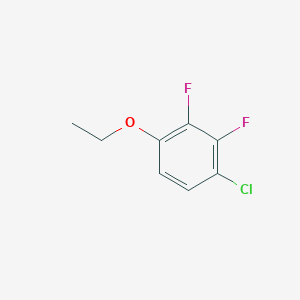
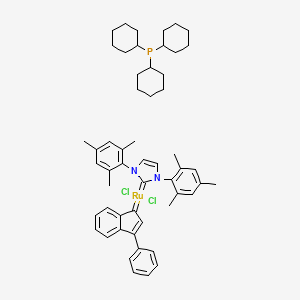
![Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]Ru(II)Cl2, 95%](/img/structure/B6338423.png)
![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II)dichloride, 95%](/img/structure/B6338426.png)